6-(1,1-Dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(1,1-Dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate” is a complex organic compound that features multiple aromatic rings and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole rings, the introduction of the vinyl and cyclohexene groups, and the final esterification to form the hexanoate ester. Each step would require specific reagents and conditions, such as:
Formation of Indole Rings: This might involve Fischer indole synthesis using phenylhydrazine and ketones.
Introduction of Vinyl and Cyclohexene Groups: This could be achieved through Wittig reactions or other olefination techniques.
Esterification: The final step might involve the reaction of the carboxylic acid with an alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for scale-up, ensuring high yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the vinyl and cyclohexene groups.
Reduction: Reduction reactions might target the double bonds, converting them to single bonds.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be studied for its electronic properties, particularly its ability to participate in conjugated systems and its potential use in organic semiconductors.
Biology
In biology, derivatives of this compound might be explored for their potential as fluorescent probes or as ligands for specific receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, the compound might find applications in the development of new materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. In materials science, the compound’s electronic properties would be key, with its ability to delocalize electrons playing a crucial role.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin.
Vinyl Compounds: Styrene and vinyl chloride.
Cyclohexene Derivatives: Cyclohexanol and cyclohexanone.
Uniqueness
What sets this compound apart is its combination of multiple functional groups and aromatic systems, which could confer unique electronic and chemical properties.
Properties
Molecular Formula |
C45H48N2O2 |
---|---|
Molecular Weight |
648.9 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate |
InChI |
InChI=1S/C45H48N2O2/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3 |
InChI Key |
DIOYUGMHQUIXFB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C\5/C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.